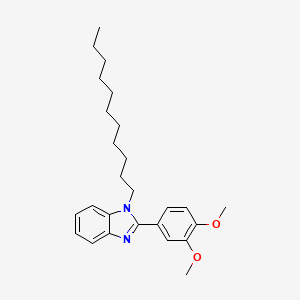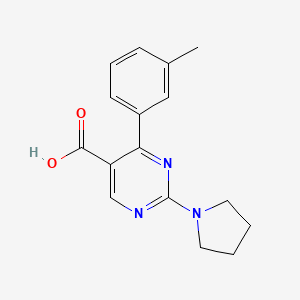
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compounds related to quinazoline derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are useful in treating emesis (nausea and vomiting) and potentially depression. The development of water-soluble and orally active NK1 receptor antagonists highlights the versatility of quinazoline derivatives in clinical administration, underscoring their significance in medicinal chemistry and drug development (Harrison et al., 2001).
Anticancer Activities
Quinazoline derivatives have shown considerable promise in anticancer research, with some compounds exhibiting strong inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation, which is a pathway often involved in cancer cell proliferation and survival. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, including prostate, gastric, and breast cancer cells, indicating their potential as therapeutic agents in oncology (Zhang et al., 2013).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been a subject of research, with studies demonstrating the efficacy of these compounds against a variety of bacterial and fungal pathogens. This suggests the utility of quinazoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2007).
Synthesis and Pharmacological Studies
The exploration of quinazoline derivatives extends into their synthesis and pharmacological evaluation, where various derivatives have been assessed for their therapeutic potential, including anti-inflammatory, analgesic, and anticonvulsant effects. This broad range of pharmacological activities further illustrates the significance of quinazoline compounds in the development of new drugs across different therapeutic areas (Sujith et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate to form 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with thiophen-2-ylmethylamine and pentanoyl chloride to form the final product.", "Starting Materials": [ "2-amino-4-ethylphenol", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "thiophen-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate to form 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester.", "Step 2: Reaction of 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the final product, 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide." ] } | |
Numéro CAS |
1223914-40-6 |
Formule moléculaire |
C28H30N4O4S |
Poids moléculaire |
518.63 |
Nom IUPAC |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-12-14-21(15-13-20)30-26(34)19-32-24-10-4-3-9-23(24)27(35)31(28(32)36)16-6-5-11-25(33)29-18-22-8-7-17-37-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,29,33)(H,30,34) |
Clé InChI |
ICALHZYJTZGKTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




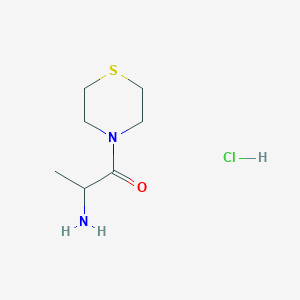
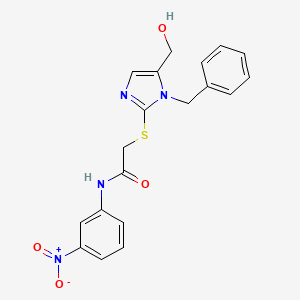
![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)


![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)
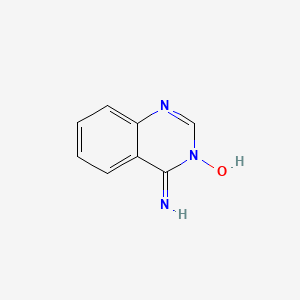
![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)
![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
